methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride
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Overview
Description
Methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
Target of Action
Methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride, like other pyrazole-bearing compounds, is known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are responsible for leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets through a process that involves fitting into the active site of the target molecule . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It is known that the compound interferes with the life cycle of the parasites, leading to their death and the alleviation of the diseases they cause .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which suggests that they may have good bioavailability.
Result of Action
The result of the action of this compound is the inhibition of the growth of the parasites responsible for leishmaniasis and malaria . This leads to a reduction in the severity of these diseases.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride typically involves the reaction of 1H-pyrazole-4-carboxylic acid with methanol in the presence of a suitable catalyst to form methyl 2-(1H-pyrazol-4-yl)acetate. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Scientific Research Applications
Methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate hydrochloride
- Ethyl 2-(1H-pyrazol-4-yl)acetate hydrochloride
- Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride
Uniqueness
Methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride is unique due to its specific structural features and reactivity. The presence of the pyrazole ring and the ester group allows for diverse chemical modifications, making it a versatile intermediate in various synthetic pathways.
Properties
CAS No. |
2365419-20-9 |
---|---|
Molecular Formula |
C6H9ClN2O2 |
Molecular Weight |
176.6 |
Purity |
95 |
Origin of Product |
United States |
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